
Yttrium oxide silicate (Y2O(SiO4))
Descripción general
Descripción
Yttrium oxide silicate (Y2O(SiO4)) is a useful research compound. Its molecular formula is O12Si3Y2-6 and its molecular weight is 631.87 g/mol. The purity is usually 95%.
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Aplicaciones Científicas De Investigación
Electronic Applications
High-k Dielectrics in Semiconductor Technology
Yttrium oxide silicate is increasingly utilized as a high-k dielectric material in semiconductor devices. Its high dielectric constant makes it suitable for gate dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs). The formation of yttrium silicate films on silicon substrates has been extensively studied, revealing that these films can effectively reduce leakage currents while maintaining high breakdown fields. For instance, research indicates that yttrium oxide films deposited at lower temperatures exhibit low leakage currents ( A/cm²) and high breakdown fields ( MV/cm) .
Thin Film Deposition Techniques
Innovative deposition techniques such as plasma-enhanced metal-organic chemical vapor deposition (PE-MOCVD) have been developed to create yttrium oxide and silicate films. These methods allow for precise control over film thickness and composition, enabling the formation of ultrathin films essential for modern electronic applications. The use of pulsed-liquid-injection sources in conjunction with plasma assistance has shown to facilitate deposition at temperatures below 380 °C, which is crucial for integrating these materials into existing semiconductor fabrication processes .
Material Science Applications
Formation Mechanisms and Interface Engineering
The interaction between yttrium oxide silicate and silicon substrates has been a focus of research to understand the mechanisms behind interface layer formation. Studies have demonstrated that yttrium deposition on silicon leads to the formation of a mixed layer of yttrium silicate due to oxidation reactions. This phenomenon is influenced by surface treatments such as nitridation, which can inhibit unwanted reactions and improve the quality of the resulting dielectric layers .
Thermal Stability and Structural Integrity
Yttrium silicate coatings have been shown to enhance thermal stability in various applications, particularly in high-temperature environments. The structural integrity of these coatings makes them suitable for use in advanced ceramic composites, where they can provide oxidation protection and improve mechanical properties .
High-Temperature Coatings
Oxidation Protection for Ceramic Composites
Yttrium silicate coatings are employed as protective layers for carbon-silicon composites used in aerospace and automotive applications. These coatings help mitigate oxidation at elevated temperatures, thereby extending the lifespan and reliability of the underlying materials. Research indicates that Y2SiO5 coatings complement silicon carbide (SiC) coatings, providing enhanced protection against thermal degradation .
Case Studies and Research Findings
Propiedades
IUPAC Name |
dioxido(oxo)silane;oxygen(2-);yttrium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O3Si.3O.4Y/c3*1-4(2)3;;;;;;;/q6*-2;4*+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHHOCVQYWGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Y+3].[Y+3].[Y+3].[Y+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12Si3Y4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
39318-36-0 (Parent) | |
Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30923298 | |
Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12027-88-2, 100403-12-1 | |
Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012027882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yttrium oxide silicate (Y2O(SiO4)) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Yttrium oxide oxosilanebis(olate) (4/3/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30923298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Yttrium oxide silicate (Y2O(SiO4)), cerium-doped | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diyttrium oxide silicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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